Phthalazine
Overview
Description
Phthalazine, also known as benzo-orthodiazine or benzopyridazine, is a heterocyclic organic compound with the molecular formula C₈H₆N₂. It is characterized by a bicyclic structure that includes two nitrogen atoms within a benzene ring, forming a ten-membered ring system. This compound is isomeric with other naphthyridines such as quinoxaline, cinnoline, and quinazoline .
Mechanism of Action
Phthalazine is a heterocyclic organic compound with the molecular formula C8H6N2 . It has been the subject of numerous studies due to its significant biological activities and pharmacological properties .
Target of Action
This compound derivatives have been found to exhibit anticancer activity by targeting various mechanisms such as apoptosis induction, tubulin polymerization inhibition, EGFR inhibition, and aurora kinase inhibition . They are also known to interact with various receptors such as PARP, EGFR, VEGFR-2, Aurora kinase, Proteasome, Hedgehog pathway, DNA topoisomerase, and P-glycoprotein .
Mode of Action
This compound can behave as a diene in Diels–Alder (DA) cycloadditions, typically at the pyridazine ring . This interaction usually requires harsh conditions or sophisticated catalysts . As an unconventional example, this compound was reported to undergo cycloaddition with the [PCO]– anion without any catalyst .
Biochemical Pathways
This compound derivatives have been found to affect various biochemical pathways. They are known to dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . They also interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .
Result of Action
This compound derivatives have been found to have significant antiproliferative activity . They have been shown to raise caspase-8 levels, reduce VEGF levels, and reduce TNF-α levels in HepG-2 cells . These changes can lead to a reduction in cell proliferation, indicating potential anticancer activity .
Biochemical Analysis
Biochemical Properties
Phthalazine derivatives are popular pharmacophores as they are the core chemical motifs in many commercially available drugs . They are known to interact with various enzymes, proteins, and other biomolecules. For instance, they are considered as p38MAP kinase inhibitors, selective binders of gamma-aminobutyric acid (GABA) receptors, cyclooxygenase-2 (COX-2) inhibitors, and high-affinity ligands of voltages gated calcium channels .
Cellular Effects
This compound derivatives reveal numerous pharmacological and biological activities such as antimicrobial, antidiabetic, analgesic, anticonvulsant, antitumor, antiproliferative, antiepileptic, anti-inflammatory, and vasorelaxant . They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phthalazine can be synthesized through several methods:
Condensation of o-phenylenediamine with glyoxal: This reaction occurs under acidic conditions, leading to the formation of the bicyclic diazine structure.
Condensation of w-tetrabromorthoxylene with hydrazine: This method involves the reaction of tetrabromorthoxylene with hydrazine to form this compound.
Reduction of chlorthis compound with phosphorus and hydroiodic acid: This method reduces chlorthis compound to this compound using phosphorus and hydroiodic acid.
Industrial Production Methods: Industrial production of this compound typically involves the condensation of o-phenylenediamine with glyoxal due to the availability and cost-effectiveness of the starting materials .
Chemical Reactions Analysis
Phthalazine undergoes various chemical reactions, including:
Oxidation: When oxidized with alkaline potassium permanganate, this compound yields pyridazine dicarboxylic acid.
Reduction: Zinc and hydrochloric acid reduce this compound to orthoxylylene diamine.
Substitution: this compound can form various substituted derivatives through substitution reactions.
Complex Formation: this compound can form complexes with transition metals, which is useful in coordination chemistry.
Scientific Research Applications
Phthalazine has a wide range of applications in scientific research:
Pharmaceuticals: It serves as a pharmacophore in the development of drugs for cardiovascular diseases, cancers, and other conditions.
Coordination Chemistry: Due to its ability to form complexes with transition metals, this compound is used in the synthesis of coordination compounds.
Pigments and Dyes: this compound is a precursor in the synthesis of various pigments and dyes.
Biological Activity: this compound derivatives exhibit significant biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Comparison with Similar Compounds
Phthalazine is unique among its isomeric naphthyridines due to its specific structure and reactivity. Similar compounds include:
Quinoxaline: Another naphthyridine with a different arrangement of nitrogen atoms.
Cinnoline: An isomer with nitrogen atoms in different positions within the ring.
Quinazoline: Another isomer with a distinct nitrogen arrangement.
This compound’s unique bicyclic structure and the presence of nitrogen atoms within the ring system contribute to its diverse reactivity and wide range of applications in various fields.
Properties
IUPAC Name |
phthalazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-2-4-8-6-10-9-5-7(8)3-1/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSXCDWNBUNEEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NN=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049407 | |
Record name | Phthalazine | |
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Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [Merck Index] Yellow crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Phthalazine | |
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CAS No. |
253-52-1 | |
Record name | Phthalazine | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=253-52-1 | |
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Record name | Phthalazine | |
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Record name | PHTHALAZINE | |
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Record name | Phthalazine | |
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Record name | Phthalazine | |
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Record name | Phthalazine | |
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Record name | PHTHALAZINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of phthalazine?
A1: this compound has the molecular formula C8H6N2 and a molecular weight of 130.15 g/mol. []
Q2: What spectroscopic data is available for this compound characterization?
A2: this compound can be characterized using various spectroscopic techniques, including FT-IR, FT-Raman, 1H NMR, 13C NMR, and mass spectrometry. [, , ] These techniques provide information about the functional groups, molecular structure, and vibrational modes present in the molecule. []
Q3: How do Grignard reagents react with this compound derivatives containing a nitrile group?
A3: Grignard reactions with 1-phthalazinecarbonitrile result in a variety of products, including 1-alkylphthalazines, dihydro-1-phthalazinecarbonitriles, 1(2H)-phthalazinones, and other unexpected compounds. [] The specific products and their yields depend on the Grignard reagent used and reaction conditions. Notably, the formation of 4-alkyl-3,4-dihydro-3-(1-phthalazinyl)-1-phthalazinecarbonitrile is unique to the Grignard reaction with 1-phthalazinecarbonitrile. []
Q4: Can phthalazines undergo Diels-Alder reactions?
A4: Yes, phthalazines can act as dienes in inverse-electron-demand Diels-Alder reactions. [, ] For instance, 1-substituted phthalazines react with enamines and ynamines, yielding 1-substituted naphthalenes and other fused heterocyclic systems. [, ] This reactivity highlights their versatility as building blocks in organic synthesis.
Q5: What is the role of this compound derivatives in coordination chemistry?
A5: this compound derivatives, due to their nitrogen atoms, can act as ligands in metal complexes. [, , , ] For example, copper(I) complexes with this compound exhibit a unique paddle wheel-like shape, demonstrating their potential as building blocks for supramolecular architectures. [] These complexes are stabilized by intermolecular π-π and electrostatic interactions. []
Q6: What are the reported biological activities of this compound derivatives?
A6: this compound derivatives demonstrate a diverse range of pharmacological activities, including: * Anticonvulsant: Some this compound derivatives display significant anticonvulsant activity in animal models, potentially by enhancing GABA neurotransmission. [] * Cardiovascular: Certain this compound analogs exhibit β-adrenergic blocking activity and vasorelaxant properties, making them promising candidates for treating cardiovascular diseases. [, ] * Antileishmanial: Several this compound derivatives, particularly 1,4-bis(substituted benzalhydrazino)phthalazines, have shown potent activity against Leishmania parasites, including drug-resistant strains. [] * Anticancer: this compound-based compounds have exhibited antiproliferative effects against various cancer cell lines, including mechanisms involving Aurora kinase inhibition and induction of G2/M cell cycle arrest. [, , ]
Q7: How does the structure of a this compound derivative affect its biological activity?
A7: Structure-activity relationship (SAR) studies are crucial in understanding how structural modifications influence the potency and selectivity of this compound derivatives. For instance:
- In antileishmanial 1,4-bis(substituted benzalhydrazino)phthalazines, the type of substituent on the benzalhydrazino moiety significantly impacts the activity against L. braziliensis. []
- For phthalazines acting as aldehyde oxidase inhibitors, the polarity of substituents plays a significant role in enzyme binding. Increased polarity generally decreases the enzyme activity. []
- In this compound-based anticancer agents, modifications to the core structure and the introduction of specific substituents can influence their antiproliferative activity and selectivity towards different cancer cell lines. [, , ]
Q8: What is known about the metabolism of this compound itself?
A8: In vitro studies show that hydralazine, a well-known antihypertensive drug, is metabolized to this compound and phthalazin-1-one by microsomal enzymes requiring NADPH. [] The involvement of a reactive intermediate in this metabolic pathway is suggested, but further investigation is needed. []
Q9: How does the T755I polymorphism in aldehyde oxidase-1 affect this compound metabolism?
A9: The T755I (rs35217482) single-nucleotide polymorphism in the AOX1 gene, prevalent in East Asian populations, has been shown to negatively impact AOX1 dimer formation and reduce its catalytic activity. [] This results in a significantly reduced rate of this compound metabolism, potentially leading to altered drug response and interindividual variability in drug efficacy and toxicity. []
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